molecular formula C10H11NO3 B2431088 5-(Cyclopropylmethoxy)picolinic acid CAS No. 1266787-40-9

5-(Cyclopropylmethoxy)picolinic acid

Cat. No.: B2431088
CAS No.: 1266787-40-9
M. Wt: 193.202
InChI Key: MSGZKTIVCZJNCO-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)picolinic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of picolinic acid, which is a pyridine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethoxy)picolinic acid typically involves the reaction of picolinic acid with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the picolinic acid, followed by the addition of cyclopropylmethanol. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclopropylmethoxy)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Cyclopropylmethoxy)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-(Cyclopropylmethoxy)picolinic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This modification can enhance its stability, reactivity, and potential therapeutic applications compared to its parent compound and other isomers .

Properties

IUPAC Name

5-(cyclopropylmethoxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)9-4-3-8(5-11-9)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGZKTIVCZJNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a manner analogous to that described in example 48b) the hydrolysis of 5-cyclopropylmethoxy-pyridine-2-carboxylic acid methyl ester with lithium hydroxide yielded the title compound as a white solid. Mass (calculated) C10H11NO3 [193.201]; (found) [M+H]+=194.
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